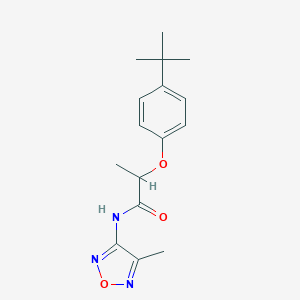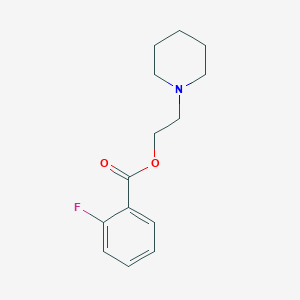
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation in the brain and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for maximum yield and purity.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form an intermediate product. The intermediate product is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. The synthesis method has been optimized to achieve high yields and purity of the 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
In the field of neuroscience, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-10-14(19-22-18-10)17-15(20)11(2)21-13-8-6-12(7-9-13)16(3,4)5/h6-9,11H,1-5H3,(H,17,19,20) |
InChI Key |
ZWZWLWJYFWBLBC-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)



